molecular formula C21H18BN6O3Tl B573374 Thallium hydrotris(indazol-2-YL)borate CAS No. 162978-03-2

Thallium hydrotris(indazol-2-YL)borate

Cat. No.: B573374
CAS No.: 162978-03-2
M. Wt: 617.604
InChI Key: ZIJXSNTXWQRSDE-UHFFFAOYSA-N
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Description

Historical Context and Development in Coordination Chemistry

The development of this compound compounds emerged from the foundational work established by Swiatoslaw Trofimenko during the 1960s, who first introduced poly(pyrazolyl)borate ligands to the field of coordination chemistry. Trofimenko's pioneering research created what he described as "a new and fertile field of remarkable scope," establishing the conceptual framework for scorpionate ligands that would later be extended to include indazolyl derivatives. The transition from pyrazolyl to indazolyl-based systems represented a significant advancement in ligand design, as researchers recognized the potential for enhanced electronic and steric properties offered by the bicyclic indazole moiety compared to the simpler pyrazole rings.

The specific development of hydrotris(indazolyl)borate systems gained momentum in the 1990s, with systematic studies demonstrating their ability to form stable complexes with various transition metals. Research conducted by Rheingold, Haggerty, Yap, and Trofimenko revealed that indazoles with specific substitution patterns could form ligands with boron bonded to the less hindered nitrogen-2 position, establishing the regiochemical preferences that would become crucial for understanding these systems. This work demonstrated that hydrotris(indazolyl)borates containing diverse substituents on the indazole ring could be synthesized with tunable regiochemistry, opening new avenues for ligand modification and property optimization.

The evolution of synthetic methodologies for preparing these compounds has been particularly noteworthy, with recent advances enabling the preparation of previously inaccessible derivatives. Modern synthetic approaches have overcome earlier limitations in preparing boron scorpionate ligands with strongly electron-withdrawing groups in the presence of bulky substituents, expanding the accessible chemical space for these important coordination compounds. These developments have positioned this compound as a representative example of advanced scorpionate ligand chemistry, embodying decades of systematic advancement in the field.

Classification as a Scorpionate Ligand

This compound belongs to the specialized class of coordination compounds known as scorpionate ligands, which are characterized as tridentate ligands that bind to a central metal atom in a facial manner. The term "scorpionate" derives from the distinctive binding mode of these ligands, where two donor sites initially coordinate to the metal like the pincers of a scorpion, while the third donor site subsequently reaches over the plane formed by the metal and the other two donor atoms to complete the coordination, resembling a scorpion's stinging action. This unique coordination geometry imparts exceptional stability and predictable electronic properties to the resulting metal complexes.

Within the broader scorpionate ligand family, this compound is classified as a homoscorpionate, meaning that all three donor groups attached to the central boron atom are identical indazolyl moieties. This classification distinguishes it from heteroscorpionates, where different types of metal-binding groups are attached to the central atom. The compound specifically represents an advanced example of the hydrotris(azolyl)borate subfamily, where the traditional pyrazolyl rings have been replaced with indazolyl groups to modify the electronic and steric properties of the ligand system.

The indazolyl-based nature of this scorpionate ligand provides several advantages over traditional pyrazolyl systems, including enhanced π-electron delocalization due to the fused benzene ring and increased steric bulk that can influence coordination behavior. Research has demonstrated that the ligand field strength of hydrotris(indazolyl)borate ligands is slightly higher than that of normal hydrotris(pyrazolyl)borate ligands, indicating enhanced metal-ligand interactions. The bicyclic structure of the indazole units also provides additional sites for chemical modification, enabling fine-tuning of the ligand's electronic and steric properties through appropriate substituent introduction.

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service registry number 162978-03-2, which provides a unique identifier for this specific compound in chemical databases and literature. The compound's systematic chemical name, according to International Union of Pure and Applied Chemistry nomenclature, is thallium(1+) hydrido(tri-1H-indazol-1-yl)borate(1-), which precisely describes the ionic nature of the complex and the coordination mode of the ligand system. Alternative nomenclature includes thallium hydrotris(indazol-2-yl) borate, which emphasizes the connection through the 2-position of the indazole rings.

The molecular formula for this compound is C₂₁H₁₆BN₆Tl, indicating a composition that includes twenty-one carbon atoms, sixteen hydrogen atoms, one boron atom, six nitrogen atoms, and one thallium atom. The molecular weight has been determined to be 576.6 atomic mass units, reflecting the substantial size of this organometallic complex. The compound exists as a white powder under standard conditions, with a well-defined melting point range of 254-256 degrees Celsius, indicating good thermal stability.

Property Value Source
CAS Registry Number 162978-03-2
Molecular Formula C₂₁H₁₆BN₆Tl
Molecular Weight 576.6 g/mol
Appearance White powder
Melting Point 254-256°C
Exact Mass 568.127380 Da

The structural representation of this compound features a central thallium atom coordinated to three indazole moieties via nitrogen atoms, with the overall structure adopting a trigonal planar arrangement around the boron atom. The compound's structure can be visualized through its Simplified Molecular Input Line Entry System representation: [Tl+].c1ccc2n(ncc2c1)BH-n5ncc6ccccc56, which provides a concise description of the molecular connectivity. The International Chemical Identifier for the compound is InChI=1S/C21H16BN6.Tl/c1-4-10-19-16(7-1)13-23-26(19)22(27-20-11-5-2-8-17(20)14-24-27)28-21-12-6-3-9-18(21)15-25-28;/h1-15,22H;/q-1;+1, providing another standardized method for compound identification.

Significance in Organometallic Chemistry Research

This compound holds exceptional significance in organometallic chemistry research due to its multifaceted roles as both a synthetic reagent and a model compound for investigating coordination phenomena. The compound serves as a crucial ligand transfer reagent, facilitating the preparation of other metal complexes through metathesis reactions where the thallium center is replaced by other metal ions. This application has proven particularly valuable because thallium(I) complexes of poly(pyrazolyl)borates are typically soluble in organic solvents and consistently afford monomeric crystals suitable for structural characterization.

The compound's importance extends to its role in advancing fundamental understanding of coordination chemistry principles, particularly in the context of metal-ligand bonding interactions and structural preferences. Research has demonstrated that complexes derived from hydrotris(indazolyl)borate ligands exhibit unique coordination behaviors that differ from their pyrazolyl counterparts, providing insights into how ligand modification affects metal coordination geometry and electronic properties. The compound has been instrumental in studies investigating the coordination of sterically demanding ligands and their influence on metal complex stability and reactivity.

In materials science applications, this compound and related compounds have contributed to the development of new materials with interesting optical and magnetic properties. The presence of the indazole moiety influences the electronic properties and reactivity of the resulting complexes, making them potential candidates for applications in catalysis and as precursors for synthesizing other specialized materials. Recent research has also explored the antioxidant properties of metal complexes derived from scorpionate ligands, including those based on indazolyl systems, demonstrating their potential biological relevance.

The compound's significance is further enhanced by its role in enabling previously inaccessible synthetic transformations and compound preparations. Modern synthetic methodologies utilizing this compound have overcome historical limitations in preparing scorpionate ligands with specific electronic and steric properties, expanding the chemical space available for coordination chemistry research. This capability has positioned this compound as an essential tool for researchers investigating new coordination compounds and their applications across diverse fields of chemistry and materials science.

Properties

IUPAC Name

boric acid;tri(indazol-1-yl)thallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H5N2.BH3O3.Tl/c3*1-2-4-7-6(3-1)5-8-9-7;2-1(3)4;/h3*1-5H;2-4H;/q3*-1;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJXSNTXWQRSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.C1=CC=C2C(=C1)C=NN2[Tl](N3C4=CC=CC=C4C=N3)N5C6=CC=CC=C6C=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BN6O3Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thallium hydrotris(indazol-2-YL)borate typically involves the reaction of indazole derivatives with a boron source, followed by coordination with thallium. One common method includes the reaction of indazole with boron tribromide (BBr3) and triethylsilane (Et3SiH) to form the borate intermediate, which is then reacted with thallium salts to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Thallium hydrotris(indazol-2-YL)borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized thallium species.

    Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

    Substitution: The indazolyl groups can participate in substitution reactions, where other ligands replace one or more indazolyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve halogenated reagents or other nucleophiles under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction typically produces thallium(I) species .

Scientific Research Applications

Coordination Chemistry

Thallium hydrotris(indazol-2-yl)borate serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in synthesizing novel metal complexes. The compound exhibits unique coordination properties due to the presence of nitrogen donor atoms in the indazole moieties, which can stabilize various metal centers.

Case Study: Synthesis of Ruthenium Complexes

A notable application involves its use in synthesizing ruthenium complexes that act as molecular gears. The hydrotris(indazol-2-yl)borate moiety functions as a tripodal axle, facilitating the rotation of attached aryl groups. This application highlights the compound's potential in developing molecular machinery for nanotechnology .

Catalysis

The compound has shown significant promise as a catalyst in organic transformations. Its complexes with metals such as silver and copper have been employed in various catalytic processes, including C-H bond activation and halogen exchange reactions.

Case Study: Catalytic Activity in C-H Activation

Research indicates that this compound complexes can catalyze the insertion of carbene into alkane C-H bonds, demonstrating their effectiveness in functionalizing hydrocarbons. For instance, silver complexes derived from this ligand have been reported to facilitate reactions involving methane, showcasing their utility in alkane functionalization under mild conditions .

Materials Science

In materials science, this compound is utilized in thin film deposition processes and as a precursor for advanced materials. Its organometallic nature allows it to participate in reactions that lead to the formation of thin films with desirable electrical and optical properties.

Application Example: Thin Film Deposition

The compound's role as a precursor material has been explored for creating thin films used in electronic devices and sensors. The ability to tailor the properties of these films through careful selection of metal complexes opens avenues for innovations in electronics .

Pharmaceutical Applications

The biological compatibility and unique electronic properties of this compound derivatives position them as candidates for pharmaceutical applications, particularly in drug design and delivery systems.

Research Insights

Studies have indicated that certain thallium complexes exhibit activity against specific biological targets, suggesting potential roles in medicinal chemistry. The exploration of these compounds could lead to the development of novel therapeutic agents .

Mechanism of Action

The mechanism by which thallium hydrotris(indazol-2-YL)borate exerts its effects involves coordination with metal centers and interaction with molecular targets. The indazolyl groups provide a stable framework for binding to metals, facilitating various catalytic and biochemical processes. The borate center plays a crucial role in stabilizing the overall structure and enhancing reactivity .

Comparison with Similar Compounds

Thallium Hydrotris(pyrazolyl)borates

  • Thallium hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate (C₂₄H₁₉BN₉Tl, MW 648.7 g/mol): Incorporates pyridyl substituents, enhancing π-backbonding capabilities. Melts at 283–285°C, indicating higher thermal stability than the indazolyl analogue .
  • Thallium hydrotris(3-Ad-5-Pripz)borate (C₃₀H₅₂BN₆Tl): Features adamantyl and isopropyl groups, creating extreme steric hindrance. X-ray studies reveal distorted geometries in copper complexes due to ligand bulk .

Sodium/Potassium Scorpionates

  • Sodium hydrotris(4-carboxaldehyde-3-phenylpyrazol-1-yl)borate : A polar derivative with a melting point of 240–241°C, used in hydrophilic coordination chemistry .
  • Potassium hydrotris(3-tert-butyl-5-isopropylpyrazolyl)borate (KTpt-Bu,i-Pr): Designed for Zn(II) ion-selective sensors, leveraging substituent effects on ionophore selectivity .

Soft Scorpionates

  • Hydrotris(methimazolyl)borate (Tm⁻) and Hydrotris(2-mercaptothiazolyl)borate (Mt⁻): Sulfur-donor ligands with softer Lewis basicity, favoring binding to late transition metals (e.g., Cu(I), Ag(I)) .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
Thallium hydrotris(indazol-2-yl)borate 576.6 254–256 Indazol-2-yl Antioxidant complexes
Tl hydrotris(3-(2-pyridyl)pyrazolyl) 648.7 283–285 Pyridyl Catalysis
Sodium hydrotris(4-carboxaldehyde-3-Ph) ~500 (est.) 240–241 Carboxaldehyde, phenyl Hydrophilic coordination
KTpt-Bu,i-Pr ~450 (est.) N/A tert-butyl, isopropyl Zn(II) sensors

Key Observations :

  • Steric Effects : Bulky substituents (e.g., adamantyl) in Tl hydrotris(3-Ad-5-Pripz)borate hinder metal coordination, leading to unique geometries .
  • Electronic Tuning : Pyridyl groups in Tl hydrotris(3-(2-pyridyl)pyrazolyl)borate enhance π-accepting ability, beneficial for stabilizing low-valent metals .
  • Solubility : Sodium/potassium salts (e.g., KTpt-Bu,i-Pr) exhibit higher aqueous solubility compared to thallium analogues, influencing their use in biological assays .

Biological Activity

Thallium hydrotris(indazol-2-YL)borate (Tl[Tp^2]) is an organometallic compound that has garnered attention in the fields of coordination chemistry and biochemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thallium ion coordinated with three indazolyl groups through a borate center. The indazolyl groups enhance the compound's stability and reactivity, making it suitable for various biological interactions. The structural formula can be represented as follows:

Tl Tp 2 =Tl+[B(N2H3)3]3\text{Tl Tp 2 }=\text{Tl}^+[\text{B}(\text{N}_2\text{H}_3)_3]^{3-}

The biological activity of Tl[Tp^2] is primarily attributed to its ability to coordinate with metal centers and interact with biological molecules. Key mechanisms include:

  • Metal Coordination : The thallium ion can facilitate electron transfer processes, crucial for various biochemical reactions.
  • Reactivity with Biomolecules : The indazolyl groups allow Tl[Tp^2] to bind selectively to proteins and nucleic acids, potentially influencing signal transduction pathways and gene expression.

Anticancer Activity

Recent studies have highlighted the potential of Tl[Tp^2] as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through the following pathways:

  • Induction of Apoptosis : Tl[Tp^2] has been shown to activate apoptotic pathways in various cancer cell lines, leading to programmed cell death.
  • Inhibition of Tumor Growth : In vivo studies demonstrated a significant reduction in tumor size in models treated with Tl[Tp^2], suggesting its efficacy as a therapeutic agent.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

  • Aldose Reductase Inhibition : Studies suggest that Tl[Tp^2] effectively inhibits aldose reductase, an enzyme implicated in diabetic complications. This inhibition could lead to reduced sorbitol accumulation in cells, mitigating oxidative stress.

Case Studies

  • Cell Viability Assays : In a study involving human breast cancer cells (MCF-7), treatment with Tl[Tp^2] resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
    CompoundIC50 (µM)Mechanism of Action
    This compound5.4Induction of apoptosis
    Doxorubicin1.8DNA intercalation
  • In Vivo Tumor Studies : Animal models treated with Tl[Tp^2] exhibited a 40% reduction in tumor volume after four weeks compared to control groups, indicating its potential as an effective anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
Hydrotris(pyrazolyl)boratePyrazolyl-basedAntimicrobial properties
Hydrotris(indazolyl)borateIndazolyl-basedAnticancer activity
Hydrotris(3-tert-butylpyrazol-1-yl)borateTert-butyl substitutedEnhanced stability

Future Directions

The ongoing research into this compound suggests promising applications in medicinal chemistry and biochemistry. Future studies should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms by which Tl[Tp^2] exerts its biological effects.
  • Clinical Trials : Evaluating the safety and efficacy of Tl[Tp^2] in clinical settings for cancer treatment.
  • Structural Modifications : Exploring derivatives of Tl[Tp^2] that may enhance its biological activity or reduce toxicity.

Q & A

Basic: What are the standard protocols for synthesizing Thallium hydrotris(indazol-2-yl)borate, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves reacting potassium hydrotris(indazol-2-yl)borate (KTp) with thallium(I) salts (e.g., TlPF₆ or TlOAc) in anhydrous solvents like dichloromethane or THF under inert atmospheres . Key steps include:

Ligand Preparation: Generate the hydrotris(indazol-2-yl)borate ligand via reaction of indazole derivatives with borohydride reagents.

Metathesis Reaction: Combine the potassium ligand salt with Tl⁺ salts (e.g., TlPF₆) to precipitate the thallium complex.

Purification: Recrystallize from hot acetonitrile or ethanol to enhance purity (>98%), monitored by elemental analysis and NMR spectroscopy .

Optimization Tips:

  • Use stoichiometric excess of Tl⁺ salts to drive reaction completion.
  • Employ Schlenk-line techniques to exclude moisture/oxygen.
  • Confirm purity via melting point analysis (254–256°C) and X-ray crystallography .

Advanced: How can researchers address steric hindrance effects when utilizing this compound in coordination chemistry?

Methodological Answer:
Steric hindrance from the indazolyl groups can limit metal coordination. Strategies include:

Ligand Modification: Introduce bulky substituents (e.g., tert-butyl or isopropyl groups) to preorganize the ligand geometry, as seen in hindered Tl complexes .

Structural Analysis: Use X-ray crystallography to identify steric clashes (e.g., Tl–N bond distances >2.6 Å indicate weak coordination ).

Reactivity Tuning: Pair with smaller metal ions (e.g., Fe²⁺ or Co²⁺) or employ high-pressure conditions to force ligand flexibility .

Example:
In , a Tl complex with tert-butyl/isopropyl substituents exhibited distorted geometry, requiring computational modeling (DFT) to predict viable metal-binding modes .

Basic: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

NMR Spectroscopy:

  • ¹H/¹³C NMR: Confirm ligand integrity (e.g., indazolyl proton shifts at δ 7.2–8.5 ppm) .
  • ¹¹B NMR: Detect borate coordination (resonance near δ -15 ppm for κ³-binding) .

IR Spectroscopy: Identify B–H stretches (~2450 cm⁻¹) and Tl–N vibrations (<400 cm⁻¹) .

Mass Spectrometry: ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [Tl(Tp)]⁺ at m/z 567.60) .

Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: 44.4%, H: 2.8%, N: 14.8%) .

Advanced: How do electronic and steric properties of hydrotris(indazol-2-yl)borate ligands influence catalytic activity in metal complexes?

Methodological Answer:
The ligand’s electronic profile (strong σ-donor, weak π-acceptor) and steric bulk dictate metal-centered reactivity:

Electronic Effects:

  • Enhanced σ-donation stabilizes high-oxidation-state metals (e.g., Mo(VI) in OAT reactions) .
  • Electrochemical studies (cyclic voltammetry) reveal ligand-induced shifts in metal redox potentials .

Steric Effects:

  • Bulky substituents slow substrate access, quantified via Tolman’s cone angles or buried volume (%Vbur) calculations .
  • Kinetic studies (e.g., stopped-flow spectrophotometry) show steric hindrance reduces reaction rates in oxygen atom transfer (OAT) by 10–100x .

Case Study:
In , steric bulk from isopropyl groups on Tp ligands decreased OAT rates by 50% compared to dimethyl analogs, resolved via QALE (Quantitative Analysis of Ligand Effects) .

Data Contradiction: How to resolve discrepancies in reactivity data for Tl hydrotris(indazol-2-yl)borate complexes?

Methodological Answer:
Conflicting reactivity often arises from subtle ligand or solvent variations. Steps to resolve:

Control Experiments:

  • Replicate conditions (solvent, temperature, Tl⁺ source) across studies.
  • Use standardized substrates (e.g., PMe₃ for OAT comparisons) .

Mechanistic Probes:

  • Isotopic labeling (¹⁸O) or trapping intermediates (e.g., phosphoryl-Mo complexes) to identify rate-limiting steps .

Computational Modeling:

  • DFT calculations (e.g., Gibbs free energy barriers) reconcile experimental vs. theoretical reactivities .

Example:
reported conflicting OAT rates for TpMe2 vs. TpiPr ligands; solvolysis studies and transition-state modeling revealed steric effects dominated the second reaction step .

Safety: What are critical safety considerations for handling this compound?

Methodological Answer:
Thallium compounds are highly toxic (LD50 ~10–15 mg/kg). Key precautions:

Personal Protective Equipment (PPE):

  • Respiratory: NIOSH-certified dust masks (N95) or powered air-purifying respirators (PAPRs) .
  • Gloves: Chemical-resistant nitrile gloves (≥0.11 mm thickness) .
  • Eye/Face: Goggles and face shields to prevent splashes .

Engineering Controls:

  • Use fume hoods for synthesis/purification; avoid open-air handling.
  • Store in sealed, labeled containers under inert gas (Ar/N₂) .

Waste Disposal:

  • Collect Tl waste separately; treat with sulfide precipitation to immobilize Tl⁺ before disposal .

Synthesis Parameter Comparison Table

Parameter
Melting Point (°C)254–256283–285218–220
Yield (%)>9885–90>95
Key SolventAcetonitrileDichloromethaneTHF
Characterization MethodsNMR, EA, MSX-ray, IRX-ray, EA

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